Methyl 2-cyano-2-hydroxyacetate

Catalog No.
S894822
CAS No.
1495924-95-2
M.F
C4H5NO3
M. Wt
115.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyano-2-hydroxyacetate

CAS Number

1495924-95-2

Product Name

Methyl 2-cyano-2-hydroxyacetate

IUPAC Name

methyl 2-cyano-2-hydroxyacetate

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

InChI

InChI=1S/C4H5NO3/c1-8-4(7)3(6)2-5/h3,6H,1H3

InChI Key

OQYMSLUZKXXZOX-UHFFFAOYSA-N

SMILES

COC(=O)C(C#N)O

Canonical SMILES

COC(=O)C(C#N)O

Cyanoacetylation of Amines

Synthesis of Highly Substituted Tetrahydroquinolines

Modification of Cyanoacrylate Adhesives

Synthesis of Biologically Active Compounds

Modification of Cyanoacrylate Adhesives

Methyl 2-cyano-2-hydroxyacetate is an organic compound characterized by the presence of both a cyano group and a hydroxy group attached to an acetate moiety. Its molecular formula is C5H7N O3, and it has a molecular weight of approximately 143.11 g/mol. This compound is notable for its versatility in

, including:

  • Oxidation: The hydroxy group can be oxidized to form methyl 2-cyano-2-oxoacetate.
  • Reduction: The cyano group can be reduced to yield methyl 2-amino-2-hydroxyacetate.
  • Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The major products formed from these reactions include methyl 2-cyano-2-oxoacetate and various substituted derivatives.

Methyl 2-cyano-2-hydroxyacetate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It acts as a versatile reactant in the synthesis of heterocyclic compounds and interacts with various enzymes, facilitating biochemical transformations. Notably, it has been shown to participate in reactions catalyzed by cyanoacetyltransferases, which transfer the cyanoacetyl group to amines, forming cyanoacetamides.

The synthesis of methyl 2-cyano-2-hydroxyacetate can be achieved through several methods:

  • Reaction with Formaldehyde: One common method involves reacting methyl cyanoacetate with formaldehyde under basic conditions (e.g., sodium hydroxide or potassium hydroxide). The reaction proceeds as follows:
    • Reactants: Methyl cyanoacetate and formaldehyde.
    • Conditions: Basic environment, heating required.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity. Catalysts can also be utilized to optimize reaction conditions for efficiency.

Methyl 2-cyano-2-hydroxyacetate finds applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Its reactivity makes it valuable in drug discovery and the synthesis of biologically active compounds.
  • Material Science: It is used in creating novel materials with specific properties due to its unique functional groups.

Studies have indicated that methyl 2-cyano-2-hydroxyacetate interacts with several biological systems, particularly through enzyme-mediated processes. Its ability to form derivatives via nucleophilic substitution makes it an important compound in biochemical research and pharmaceutical applications. The interactions often lead to the formation of complex structures that exhibit enhanced biological activity compared to their precursors.

Methyl 2-cyano-2-hydroxyacetate can be compared with several similar compounds, highlighting its unique features:

Compound NameKey FeaturesDifferences
Methyl cyanoacetateLacks the hydroxy group; primarily used as a precursor for other reactions.Less reactive in nucleophilic substitution due to the absence of the hydroxy group.
Ethyl cyanoacetateContains an ethyl ester instead of a methyl ester.Affects reactivity and solubility; generally less soluble than its methyl counterpart.
Methyl 2-cyano-2-oxoacetateContains a carbonyl group instead of a hydroxy group.More reactive towards nucleophiles compared to methyl 2-cyano-2-hydroxyacetate.
Methyl 2-hydroxyacetateContains only the hydroxy group without the cyano functionality.Lacks the ability to participate in certain reactions that require a cyano group.

The uniqueness of methyl 2-cyano-2-hydroxyacetate lies in its dual functional groups (cyano and hydroxy), which provide a versatile platform for various chemical transformations and applications across multiple scientific disciplines.

XLogP3

-0.5

Dates

Last modified: 08-16-2023

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